molecular formula C10H17NOS.HCl.1/2H2O B1574236 (+)-Cevimeline hydrochloride hemihydrate

(+)-Cevimeline hydrochloride hemihydrate

Katalognummer B1574236
Molekulargewicht: 244.78
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cevimeline hydrochloride hemihydrate, a  novel muscarinic receptor agonist, is a candidate therapeutic drug for xerostomia in Sjogren/'s syndrome. The general pharmacol. properties of this drug on the gastrointestinal, urinary, and reproductive systems and other tissues were investigated in mice, rats, guinea pigs, rabbits, and dogs. The in vitro metab. of SNI-2011 was also evaluated with rat and dog liver microsomes. After oral administration, plasma concns. of SNI-2011 reached to Cmax within 1 h in both species, suggesting that SNI-2011 was quickly absorbed, and then decreased with a t1/2 of 0.4-1.1 h. The bioavailability was 50% and 30% in rats and dogs, resp. Major metabolites in plasma were both S- and N-oxidized metabolites in rats and only N-oxidized metabolite in dogs, indicating that a large species difference was obsd. in the metab. of SNI-2011. Sex difference was also obsd. in the pharmacokinetics of SNI-2011 in rats, but not in dogs. In the in vitro study, chem. inhibition and pH-dependent studies revealed that the sulfoxidn. and N-oxidn. of SNI-2011 were mediated by cytochrome P 450 (CYP) and flavin-contg. monooxygenase (FMO), resp., in both species. In addn., CYP2D and CYP3A were mainly responsible for the sulfoxidn. in rat liver microsomes.

Wissenschaftliche Forschungsanwendungen

  • Structural and Physicochemical Properties : Cevimeline is noted for its unique structural and physicochemical properties. It is a muscarinic receptor agonist increasing secretion of exocrine glands. The hydrochloride hemihydrate form provides a stable solid state for pharmaceutical formulation, as cevimeline base is a liquid at ambient conditions. Investigations into the hydrochloride hemihydrates of cis- and trans-cevimelines reveal differences in crystal packing, melting points, and solubility, with the cis-isomer (the active pharmaceutical ingredient) showing less dense crystal packing, lower melting point, and higher solubility (Stepanovs et al., 2016).

  • Muscarinic Agonist for Xerostomia : Cevimeline's efficacy in treating xerostomia (dry mouth) in patients with Sjögren’s syndrome is well-documented. It acts as a specific agonist of the M3 muscarinic receptor, beneficial in alleviating symptoms of xerostomia and xerophthalmia associated with this syndrome. Clinical trials have shown its effectiveness in increasing salivary flow and improving symptoms of xerostomia (Yasuda & Niki, 2002).

  • Saliva and Tear Secretions in Animal Models : In studies involving rats and mice, cevimeline hydrochloride has been shown to induce saliva and tear secretions. These findings suggest its potential therapeutic efficacy for xerostomia and xerophthalmia in patients with Sjögren's syndrome and in those affected by X-ray exposure in the head and neck region (Iga et al., 1998).

  • Clinical Potential in Xerostomia : Clinical trials have demonstrated the efficacy of cevimeline hydrochloride in the treatment of xerostomia. It has been observed to increase salivary flow and improve both subjective and objective symptoms in patients, thereby enhancing their quality of life (Ohyama et al., 2007).

  • Effect on Gastric Motility : Some studies have explored the potential of cevimeline in treating diseases associated with abnormal gastrointestinal motility. In patients with non‐ulcer dyspepsia, cevimeline administration led to improved symptoms, suggesting its potential as a therapeutic agent for such conditions (Chiba et al., 2007).

  • Mechanism of Action in Fluid Secretion : Research exploring the mechanism of fluid secretion from mouse submandibular glands induced by cevimeline highlights its specific activation of Na+/H+ exchange and potential promotion of Na+ reabsorption, offering insights into its therapeutic action (Kondo et al., 2011).

Eigenschaften

Molekularformel

C10H17NOS.HCl.1/2H2O

Molekulargewicht

244.78

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.